molecular formula C23H21ClN2O5S2 B2584344 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)butanamide CAS No. 921572-01-2

4-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2584344
CAS No.: 921572-01-2
M. Wt: 505
InChI Key: ZGBZFQHNNOLFFR-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a synthetic organic compound provided for research purposes. Its complex structure incorporates several pharmacologically relevant motifs, including a sulfonyl group, a benzofuran ring, and a thiazole ring, which are commonly investigated in medicinal chemistry . Compounds featuring sulfonamide functional groups are associated with a wide range of biological activities and are a significant class in drug discovery . The structural architecture of this reagent suggests potential for use in early-stage drug discovery projects, particularly as a building block or a lead compound for the development of therapeutic agents. The specific research applications and mechanism of action for this compound are not fully characterized and require further investigation. Researchers are encouraged to explore its potential based on its structural components. Analogs containing benzothiazole and sulfonyl groups have been studied for cytotoxic effects against various cancer cell lines and for their ability to inhibit enzymes like BRAF and VEGFR-2, which are significant targets in oncology . Furthermore, sulfonamide derivatives containing heterocyclic moieties have demonstrated certain antiviral activities in scientific bioassays . This compound is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S2/c1-2-30-19-6-3-5-15-13-20(31-22(15)19)18-14-32-23(25-18)26-21(27)7-4-12-33(28,29)17-10-8-16(24)9-11-17/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBZFQHNNOLFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of antibacterial, anti-inflammatory, and enzyme inhibition properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of the compound involves several key steps, typically starting from the sulfonyl chloride derivative of 4-chlorophenyl. The reaction conditions often include the use of bases such as sodium carbonate to maintain pH levels conducive for reaction completion. The final product is purified through recrystallization methods.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial properties and inhibition of key enzymes.

Antibacterial Activity

In studies assessing antibacterial efficacy, this compound demonstrated moderate to strong activity against several strains of bacteria. Notably, it exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its effectiveness.

Bacterial Strain MIC (µg/mL)
Salmonella typhi15
Bacillus subtilis20
Escherichia coli50
Staphylococcus aureus40

These results indicate that the compound could be a candidate for further development as an antibacterial agent.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has also been documented. The IC50 values for these activities provide insight into its potential therapeutic applications.

Enzyme IC50 (µM)
Acetylcholinesterase5.5
Urease1.8

These findings suggest that the compound may be beneficial in treating conditions associated with excessive enzyme activity, such as Alzheimer's disease and certain infections.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific amino acid residues in target enzymes or bacterial cell walls. Molecular docking studies have elucidated potential binding sites and interactions that contribute to its inhibitory effects.

Case Studies

Recent studies have explored the pharmacological profiles of similar compounds with structural similarities. For example, a series of thiazole derivatives were evaluated for their AChE inhibitory activity, revealing that modifications in the thiazole structure significantly influenced potency. Such comparative analyses underscore the importance of structural optimization in enhancing biological activity.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential in treating various diseases due to its biological activity.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of compounds containing the sulfonamide group. For instance, similar sulfonamide derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial folate synthesis, which is critical for DNA replication.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In vitro assays indicated that related compounds exhibited strong inhibitory activity against urease, which is significant in managing urinary tract infections and kidney stones .

Anticancer Potential

Research has suggested that thiazole derivatives can possess anticancer properties. Compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)butanamide have been studied for their ability to induce apoptosis in cancer cells . The presence of the thiazole ring is often associated with enhanced cytotoxicity against various cancer cell lines.

Case Study 1: Antibacterial Screening

A study conducted on a series of synthesized sulfonamide derivatives, including those with thiazole structures, demonstrated moderate to strong antibacterial activity against multiple strains . The most active compounds were subjected to further pharmacological evaluation, confirming their potential as new antibacterial agents.

Case Study 2: Enzyme Inhibition Assays

In a comparative study of enzyme inhibitors, compounds structurally related to this compound exhibited significant AChE inhibition. The results indicated a promising avenue for developing therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name / ID Core Structure Substituents (R-groups) Key Spectral Data (IR, cm⁻¹) Reference
Target Compound Thiazole + benzofuran + sulfonyl 4-Cl-C₆H₄-SO₂, 7-EtO-benzofuran Amide C=O: ~1680 (estimated)
Compound [7–9] () 1,2,4-Triazole + sulfonyl 4-X-C₆H₄-SO₂ (X = H, Cl, Br) C=S: 1247–1255; NH: 3278–3414
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Thiazole + sulfonyl 4-Me-C₆H₄-SO₂, methylamino Amide C=O: ~1660–1680 (estimated)
Compound 80 () Thiazole + sulfanone 4-Cl-C₆H₄, phenyl Sulfanone S=O: ~1150–1250 (estimated)

Key Observations:

  • Heterocyclic Core : The 7-ethoxybenzofuran-thiazole hybrid in the target compound offers π-π stacking and hydrogen-bonding capabilities distinct from triazole-based analogues (), which may influence receptor binding .
  • Spectral Signatures : The absence of C=O stretches in triazole-thiones (, –1255 cm⁻¹ for C=S) contrasts with the target compound’s amide C=O (~1680 cm⁻¹), confirming its unique tautomeric state .

Substituent Effects on Physicochemical Properties

  • Halogenation : Bromine or chlorine substituents (e.g., X = Cl/Br in ) increase molecular polarity and lipophilicity (ClogP ~3.5–4.0) compared to hydrogen analogues (ClogP ~2.8) .
  • Ethoxy vs. Fluoro Groups : The 7-ethoxybenzofuran in the target compound may improve solubility in polar solvents relative to fluorophenyl derivatives (e.g., ’s 2,4-difluorophenyl groups), where fluorine’s electronegativity reduces solubility .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer:
The compound’s synthesis typically involves multi-step organic reactions, including sulfonylation, amidation, and heterocyclic coupling. For example:

  • Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate .
  • Thiazole Formation : Use a Hantzsch thiazole synthesis approach by condensing α-halo ketones with thioureas, followed by coupling with 7-ethoxybenzofuran-2-carboxaldehyde .
  • Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Synthesis: How can experimental design (DoE) optimize reaction yields for large-scale synthesis?

Methodological Answer:
Design of Experiments (DoE) is critical for optimizing parameters like temperature, catalyst loading, and solvent ratios. For instance:

  • Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, as demonstrated in diazomethane synthesis .
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions for coupling reactions, minimizing byproducts .

Basic Structural Characterization: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify sulfonyl, benzofuran, and thiazolyl groups (e.g., sulfonyl S=O at ~125 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Detect key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced Structural Analysis: How can molecular dynamics (MD) simulations predict conformational stability?

Methodological Answer:

  • Force Fields : Use AMBER or CHARMM to model the compound’s flexibility, focusing on sulfonyl-thiazole interactions .
  • Solvent Effects : Simulate in explicit solvents (e.g., DMSO) to assess hydrogen-bonding patterns and torsional barriers .

Basic Biological Activity: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition with ATP-analog probes) .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

Advanced Bioactivity: How can structure-activity relationship (SAR) studies guide medicinal chemistry?

Methodological Answer:

  • Trifluoromethyl Analogs : Compare with derivatives (e.g., 4-(trifluoromethyl)benzamide) to evaluate metabolic stability and target affinity .
  • Agrochemical Potential : Test pesticidal activity by modifying the ethoxybenzofuran moiety for enhanced lipophilicity .

Computational Modeling: What docking strategies validate interactions with biological targets?

Methodological Answer:

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase enzymes) .
  • Docking Software : Use AutoDock Vina with flexible ligand parameters to account for thiazole ring rotation .

Contradictory Data: How to resolve discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Free Energy Calculations : Perform MM-PBSA/GBSA to refine binding affinity predictions .
  • Crystallography : Obtain X-ray structures of ligand-target complexes (e.g., as in triazole sulfonamide studies ).

Handling Reactive Intermediates: What precautions are needed for air-sensitive steps?

Methodological Answer:

  • Schlenk Techniques : Use inert atmosphere (N₂/Ar) for sulfonylation and thiazole cyclization .
  • Low-Temperature Quenching : Add reagents slowly at -78°C to control exothermic reactions .

Alternative Characterization: When is vibrational spectroscopy preferred over crystallography?

Methodological Answer:

  • Amorphous Samples : Use FTIR/Raman if crystals are unobtainable (e.g., due to hygroscopicity) .
  • Dynamic Studies : Monitor conformational changes in solution via temperature-dependent IR .

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